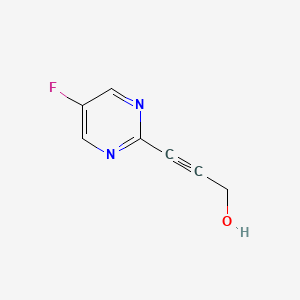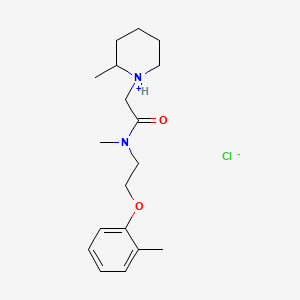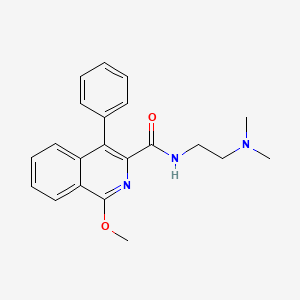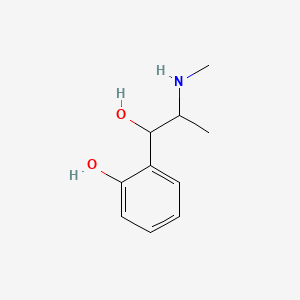
o-Hydroxy-alpha-(1-(methylamino)ethyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-Hydroxy-2-(methylamino)propyl]phenol, also known as o-Hydroxyephedrine or o-Oxy-ephedrin, is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.232 g/mol . It is a heterocyclic organic compound that has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-hydroxy-2-(methylamino)propyl]phenol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with methylamine and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 2-[1-hydroxy-2-(methylamino)propyl]phenol often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-Hydroxy-2-(methylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine); reactions often occur in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenols and other substituted products.
Wissenschaftliche Forschungsanwendungen
2-[1-Hydroxy-2-(methylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions and as a sympathomimetic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 2-[1-hydroxy-2-(methylamino)propyl]phenol involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating α1 adrenergic receptors, which leads to vasoconstriction and reduced secretion of mucus in the airways . This mechanism is particularly relevant in its use as a treatment for respiratory conditions.
Vergleich Mit ähnlichen Verbindungen
2-[1-Hydroxy-2-(methylamino)propyl]phenol can be compared with other similar compounds such as:
Ephedrine: Similar in structure but differs in the position of the hydroxyl group.
Pseudoephedrine: An isomer of ephedrine with similar pharmacological effects but different stereochemistry.
Phenylephrine: Another sympathomimetic agent with a different chemical structure but similar mechanism of action
These compounds share similar pharmacological properties but differ in their chemical structures and specific applications.
Eigenschaften
CAS-Nummer |
64038-76-2 |
|---|---|
Molekularformel |
C10H15NO2 |
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-[1-hydroxy-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-7(11-2)10(13)8-5-3-4-6-9(8)12/h3-7,10-13H,1-2H3 |
InChI-Schlüssel |
CFEPSQISKFBCRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1O)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)

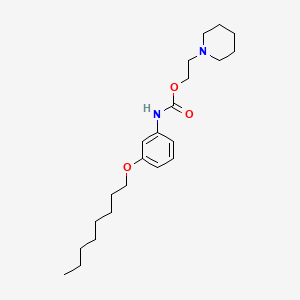
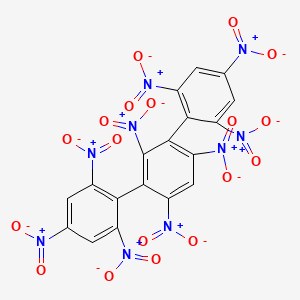
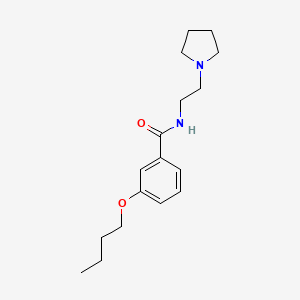
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)


